
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
説明
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, also known as DPA-714, is a small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular processes, including cholesterol transport, steroid hormone synthesis, and apoptosis. DPA-714 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, oncology, and immunology.
作用機序
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide binds to the TSPO in the outer mitochondrial membrane of cells, leading to a conformational change in the protein. This change in turn leads to the activation of downstream signaling pathways, including the activation of the MAP kinase pathway and the production of reactive oxygen species. The exact mechanism of action of N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is still being investigated, but it is thought to involve the modulation of mitochondrial function and the regulation of cellular metabolism.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can modulate the production of cytokines and chemokines, as well as the activation of immune cells. In vivo studies have shown that N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can modulate neuroinflammation, reduce tumor growth, and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide in scientific research is its specificity for the TSPO, which allows for the selective modulation of mitochondrial function and cellular metabolism. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for investigating the role of TSPO in neurological disorders. However, one limitation of using N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide. One area of interest is the development of new TSPO ligands with improved specificity and potency. Another area of interest is the investigation of the role of TSPO in other cellular processes, such as autophagy and apoptosis. Additionally, there is growing interest in the use of TSPO ligands as therapeutic agents for a variety of diseases, including neurodegenerative disorders, cancer, and autoimmune diseases.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. In the field of neuroscience, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to investigate the role of TSPO in neuroinflammation, neurodegeneration, and neuroprotection. In oncology, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been studied for its potential as a diagnostic tool for the detection of tumors, as well as for its antitumor properties. In immunology, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been investigated for its role in the modulation of the immune response.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-6-5-12(9-14(13)18)19-16(21)10-20-8-7-11-3-1-2-4-15(11)20/h1-6,9H,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWWQUADMSTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198958 | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide | |
CAS RN |
298215-76-6 | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)
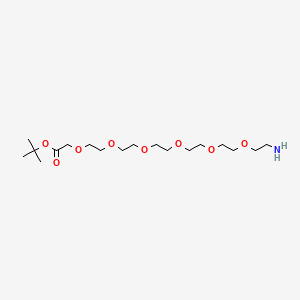



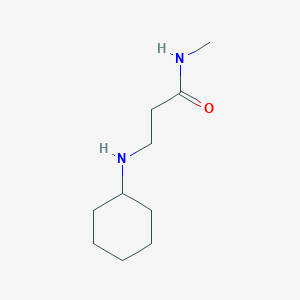
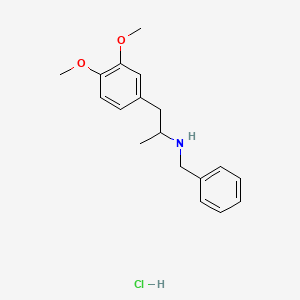
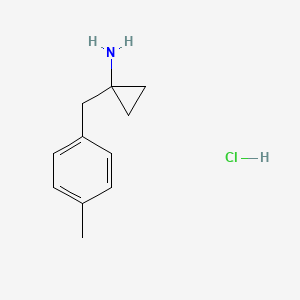
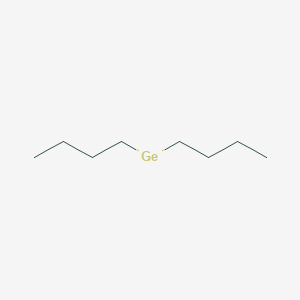

![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)